4-Bromo-6-methylquinoline-3-carboxylic acid

Description

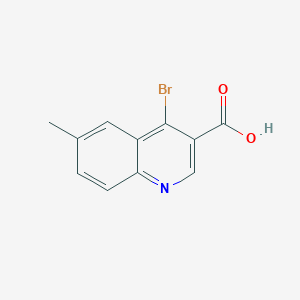

4-Bromo-6-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 3. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antibiotics, antiviral agents, and fluorescent probes. Its reactivity is influenced by the electron-withdrawing carboxylic acid group and the halogen substituent, which facilitate further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

4-bromo-6-methylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H8BrNO2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) |

InChI Key |

QQYHMEXEOIFYMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylquinoline-3-carboxylic acid typically involves the bromination of 6-methylquinoline-3-carboxylic acid. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-methylquinoline-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

Industrial Chemistry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 8-Bromo-6-methylquinoline-3-carboxylic acid (CAS N/A, ): Structure: Bromine at position 8 instead of 4. Molecular weight: 268.06 g/mol. Applications: Used in early-stage drug discovery for its unique scaffold .

- 6-Bromo-2-methylquinoline-3-carboxylic acid (CAS 92513-39-8, ): Structure: Bromine at position 6 and methyl at position 2. Impact: Increased steric hindrance at position 2 may limit interactions with biological targets. Molecular weight: 280.06 g/mol. Safety: Requires careful handling due to inhalation risks .

Functional Group Variations

- 4-Bromo-6-trifluoromethylquinoline-3-carboxylic acid (CAS 1378254-67-1, ): Structure: Trifluoromethyl (CF₃) at position 6 instead of methyl. Impact: CF₃ enhances metabolic stability and lipophilicity (predicted logP: ~4.0). Molecular weight: 320.06 g/mol. Applications: Valued in agrochemicals for its resistance to enzymatic degradation .

- 6-Bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid (CAS 67643-46-3, ): Structure: Oxo group at position 4 introduces keto-enol tautomerism. Molecular weight: 297.11 g/mol. Regulatory: Limited safety data available .

Substituent Complexity

- 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS 351329-40-3, ): Structure: Dimethoxyphenyl group at position 2. Impact: Methoxy groups improve solubility (topological polar surface area: 68.6 Ų) but reduce membrane permeability. Molecular weight: 388.2 g/mol. Applications: Explored in fluorescent probes due to aromatic stacking interactions .

- 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 330834-94-1, ): Structure: Phenyl group at position 2. Molecular weight: 342.19 g/mol. Synthesis: Used in metal-catalyzed coupling reactions .

Ester Derivatives

- 4-Bromo-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 1242260-73-6, ): Structure: Ethyl ester replaces carboxylic acid. Impact: Higher lipophilicity (predicted logP: ~3.8) enhances blood-brain barrier penetration. Molecular weight: 298.14 g/mol. Utility: Intermediate in prodrug development .

Biological Activity

4-Bromo-6-methylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8BrNO2

- Molecular Weight : Approximately 264.09 g/mol

- Structure : The compound features a quinoline ring with a bromine atom at position 4 and a methyl group at position 6, along with a carboxylic acid functional group at position 3.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- E. coli : Minimum inhibitory concentration (MIC) of 50 µM.

- S. aureus : Moderate efficacy with MIC values ranging from 100 to 250 µM.

The compound's mechanism may involve the inhibition of bacterial DNA replication or interference with essential metabolic pathways, although specific pathways remain to be fully elucidated .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. Notably:

- Cell Lines Tested : Breast cancer (MCF-7), prostate cancer (PC-3), and others.

- Mechanism of Action : The bromine atom enhances interaction with DNA or protein targets, potentially leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is influenced by its structural features:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : The presence of halogens can facilitate binding to nucleic acids, disrupting replication processes.

- Protein Targeting : It may interact with proteins that regulate cell growth and apoptosis, impacting cancer progression.

Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of this compound in treating infections caused by Trypanosoma brucei, the causative agent of African sleeping sickness:

- Dosage and Outcomes :

Comparative Studies

A comparative analysis with similar quinoline derivatives reveals that the unique combination of bromine and methyl groups significantly enhances its biological activity:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine at position 4, Methyl at position 6 | MIC = 50 µM (E. coli) | Effective against MCF-7 |

| 4-Hydroxyquinoline | Hydroxyl group instead of bromine | Lower efficacy | Less effective |

| 4-Chloroquinoline | Chlorine instead of bromine | Moderate efficacy | Variable effectiveness |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.